3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-3-8-18-17(11-14)20-21(25-18)22(28)26(13-24-20)10-9-19(27)23-12-15-4-6-16(29-2)7-5-15/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYQLBGEKFQENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 3-Amino-1H-pyrrole-2-carboxylate
The core synthesis initiates with ethyl 3-amino-1H-pyrrole-2-carboxylate (16a ), which undergoes cyclocondensation with phenyl isothiocyanate to form a thiourea intermediate (17a ). Acid-catalyzed ring closure yields the 2-thioxo-pyrrolo[3,2-d]pyrimidine (18a ), a critical precursor. Subsequent alkylation with chloroacetic acid introduces the 2-mercaptoacetic acid side chain (19a ), which is condensed with cyclohexylamine using HATU to form the acetamide derivative (20a ).
Functionalization of the Propanamide Side Chain
The propanamide side chain is introduced through a three-step process involving thioacetylation, chain elongation, and amide coupling.
Thioacetylation and Chain Elongation
The 2-thioacetamide moiety in compound 1 (Figure 1) is modified by replacing sulfur with nitrogen or oxygen. For instance, reaction of the 2-thioxo intermediate (10 ) with tert-butyl 3-bromopropionate yields esters (11a–b ), which are deprotected and condensed with cyclohexylamine to form chain-lengthened derivatives (12a–b ). While these derivatives showed reduced TLR4 activity, they informed optimal spacer lengths for subsequent modifications.
Amide Coupling with 4-(Methylsulfanyl)benzylamine
The final propanamide side chain is installed via HATU-mediated coupling of 3-(8-methyl-4-oxo-pyrimido[5,4-b]indol-3-yl)propanoic acid with 4-(methylsulfanyl)benzylamine. This step mirrors methodologies described for analogous pyrimidoindole derivatives, where carboxamide functions are critical for receptor binding.
Key Synthetic Intermediates and Analytical Data
The synthesis involves several intermediates, characterized by NMR, HPLC, and mass spectrometry.
Biological Activity and Structure-Activity Relationships (SAR)
The compound’s design integrates insights from SAR studies on pyrimido[5,4-b]indoles:
- N5-Methylation : Reduces cytotoxicity (MTT assay viability: 97% for 1 vs. 50% for non-methylated analogues).
- C8-Aryl Groups : Phenyl and β-naphthyl substituents enhance TLR4 agonism (EC50: 3.17 μM for 1 ).
- Carboxamide Function : Critical for TLR4/MD-2 complex binding; removal abolishes activity.
Comparative Analysis with Analogous Compounds
The target compound shares structural motifs with VEGFR-2/PDGFR-β inhibitors described by Gangjee et al.. Key differences include:
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity driven by its structural motifs:
| Functional Group | Reactivity | Reagents/Conditions |
|---|---|---|
| Amide Group | Hydrolysis (acidic/basic) or amidation (e.g., with amines) | H₂SO₄/HCl (acidic), NaOH (basic), or coupling agents |
| Pyrimidoindole Core | Oxidation/reduction of the oxo group (C=O → CH₂) | CrO₃ (oxidation), NaBH₄ (reduction) |
| Methylsulfanyl (SMe) | Oxidation to sulfoxide (SO) or sulfone (SO₂) | H₂O₂, m-CPBA, or other oxidizing agents |
| Aromatic Rings | Electrophilic substitution (e.g., nitration, alkylation) | NO₂⁺/H₂SO₄, AlCl₃, or Friedel-Crafts reagents |
Key Observations :
-
The pyrimidoindole ring system’s planarity and conjugation enhance stability, but its oxo group remains chemically reactive.
-
The methylsulfanyl group’s reactivity is influenced by steric hindrance and electronic effects from the phenyl ring.
Biological Interactions
-
The compound’s amide group may participate in hydrogen bonding with biological targets (e.g., enzymes), while the pyrimidoindole core could interact with aromatic pockets via π-π stacking .
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The methylsulfanyl group’s lipophilic character may enhance membrane permeability or receptor affinity.
Synthetic Derivatization
Scientific Research Applications
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential biological and chemical properties. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives against various bacterial strains. The results showed that modifications in the indole structure significantly influenced efficacy, with minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The anticancer potential of similar pyrimidoindole derivatives has been extensively researched. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.
Enzyme Inhibition
The compound may interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This property is valuable for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimidoindole derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine substituents (e.g., in ) enhance metabolic stability and binding affinity to hydrophobic pockets .
- Sulfur-Containing Groups : The methylsulfanyl group in the target compound may improve membrane permeability compared to oxygenated analogs (e.g., methoxy in ) .
- Side Chain Flexibility : Propanamide/pentanamide linkers balance solubility and conformational rigidity, critical for target engagement .
Bioactivity and Target Profiling
While direct bioactivity data for the target compound is unavailable, and provide insights into structurally related molecules:
- Anticancer Activity : Pyrimidoindoles in showed growth inhibition (IC₅₀: 1–10 µM) against six cancer cell lines, including MCF-7 and A549 .
- Bioactivity Clustering : highlights that structural similarities (e.g., indole cores, amide linkers) correlate with shared protein targets (e.g., kinases, tubulin) .
Physicochemical Properties
Biological Activity
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide is a member of the pyrimidoindole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidoindole core and a propanamide group. The presence of sulfur in the methylthio group contributes to its unique chemical properties, potentially enhancing its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 1105247-19-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis.
- Receptor Modulation : It may modulate the activity of specific receptors involved in cell signaling and proliferation, potentially leading to antiproliferative effects in cancer cells.
- Antimicrobial Activity : The compound's interaction with microbial membranes suggests potential antimicrobial properties.
Anticancer Properties
Research has indicated that derivatives of pyrimidoindoles exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanistic Studies : In vitro studies demonstrated that the compound interferes with cell cycle progression and induces caspase-dependent apoptosis pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01). The compound induced apoptosis as evidenced by increased levels of cleaved caspases.
-
Antimicrobial Evaluation :
- An evaluation against Staphylococcus aureus and Escherichia coli revealed an Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both bacteria, indicating moderate antibacterial activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide, and how can reaction yields be optimized?
- Answer : The compound's core structure (pyrimido[5,4-b]indole) can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, thiourea intermediates (as in ) are synthesized by reacting amines with thiocarbonyl derivatives under alkaline conditions, achieving yields >90% when using HBTU as a coupling agent. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), reaction time (12–24 hours), and temperature (room temperature for coupling steps). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer : Combine ¹H-NMR and ¹³C-NMR to verify proton environments and carbon frameworks, respectively (e.g., pyrimidoindole protons appear as deshielded singlets at δ 8.2–8.5 ppm). IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo group). Elemental analysis (C, H, N) should match theoretical values within ±0.4% deviation .
Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?
- Answer : The compound's logP (~3.2) suggests moderate lipophilicity, requiring DMSO or ethanol for solubilization. Stability studies in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours. The methylsulfanyl group enhances metabolic stability by reducing oxidative deamination .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For instance, discrepancies in kinase inhibition may arise from assay conditions (ATP concentration, pH). Validate results via:
- Dose-response curves (8-point dilutions, triplicate runs).
- Off-target profiling (e.g., Eurofins PanLabs® panel).
- Structural analogs (e.g., modifying the methylsulfanyl group) to isolate structure-activity relationships (SAR) .
Q. What computational strategies can predict reactivity and guide the design of derivatives with improved selectivity?
- Answer :
- Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states for reactions like nucleophilic substitutions.
- Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases).
- Machine learning (QSAR models) prioritizes derivatives by predicting ADMET properties. ICReDD’s workflow integrates these tools to reduce trial-and-error experimentation .
Q. How should researchers design experiments to investigate the compound’s pharmacokinetics and metabolic fate?
- Answer :
- In vitro : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS.
- In vivo : Administer a single dose (10 mg/kg IV/PO) in rodents, collecting plasma/tissues at 0.5, 2, 6, 12, and 24 hours. Calculate AUC, t₁/₂, and bioavailability.
- Toxicogenomics : RNA-seq of hepatocytes post-exposure identifies pathways like Nrf2-mediated oxidative stress .
Methodological Considerations
Q. What reactor design principles apply to scaling up synthesis while maintaining purity?
- Answer : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer. Optimize residence time (2–5 minutes) and pressure (1–3 bar) to minimize byproducts. Membrane separation (e.g., nanofiltration) isolates intermediates with >95% purity, as outlined in CRDC subclass RDF2050104 .
Q. How can AI-driven automation improve reproducibility in SAR studies?
- Answer : Implement AI platforms (e.g., COMSOL Multiphysics integrated with Python scripts) to automate:
- Reaction condition screening (temperature, solvent, catalyst).
- Data curation (aggregating NMR, HPLC, bioactivity data into unified databases).
- Hypothesis generation (suggesting novel substituents via generative adversarial networks) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
